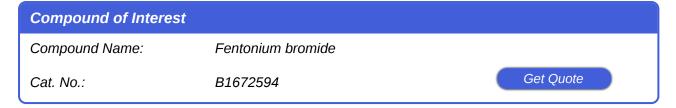


Fentonium Bromide: A Technical Guide to its Discovery and Pharmacological Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is a potent anticholinergic agent with a multifaceted pharmacological profile. This document provides an in-depth technical overview of the discovery, history, and core pharmacological characteristics of **Fentonium bromide**. It includes a detailed account of its synthesis, mechanism of action, and a summary of key preclinical and clinical findings. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and History

Fentonium bromide, also known by the synonyms FA-402 and Z-326, was first synthesized by U. Teotino and D. Della Bella of Whitefin Holding.[1] The invention was protected by U.S. Patent 3,356,682, filed on May 26, 1966, and subsequently granted on December 5, 1967.[1] This patent laid the groundwork for its development as a therapeutic agent. Further chemical and pharmacological studies by Teotino and Della Bella were published in Chimica Therapeutica in 1968, providing the initial scientific characterization of the compound. Early clinical investigations, such as those by Azzollini and colleagues in 1970, began to explore its therapeutic potential.



Chemical Properties and Synthesis

Chemical Name: [8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl]

3-hydroxy-2-phenylpropanoate;bromide[2]

Chemical Formula: C31H34BrNO4[2]

Molecular Weight: 564.52 g/mol [2]

CAS Number: 5868-06-4

Property	Value
Molecular Formula	C31H34BrNO4
Molecular Weight	564.52 g/mol
CAS Number	5868-06-4
Appearance	White to off-white solid

Synthesis Protocol

The synthesis of **Fentonium bromide**, as described in the foundational patent literature, involves the quaternization of a hyoscyamine derivative. The following is a generalized experimental protocol based on the available information.

Experimental Protocol: Synthesis of **Fentonium Bromide**

- Starting Materials: Hyoscyamine and a suitable phenacyl bromide derivative.
- Reaction: The tertiary amine of the hyoscyamine is reacted with the phenacyl bromide derivative in an appropriate solvent, such as acetone or acetonitrile.
- Conditions: The reaction is typically carried out at reflux temperature for several hours to ensure complete quaternization.
- Purification: The resulting quaternary ammonium salt, Fentonium bromide, precipitates out
 of the solution upon cooling or addition of a non-polar solvent. The crude product is then



collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Pharmacological Profile

Fentonium bromide exhibits a complex mechanism of action, primarily functioning as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors. Additionally, it has been reported to act as a nicotinic acetylcholine receptor antagonist and a potassium channel opener.

Anticholinergic Activity (Muscarinic Receptor Antagonism)

Fentonium bromide's primary therapeutic effects, including its antispasmodic and antiulcerogenic properties, are attributed to its competitive antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the parasympathetic nervous system.

Experimental Protocol: Muscarinic Receptor Binding Assay

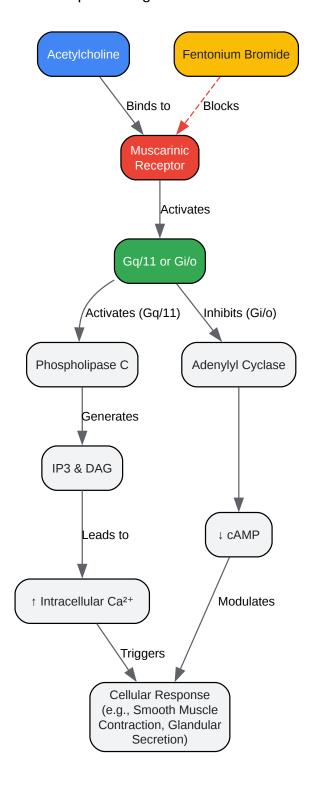
A standard competitive radioligand binding assay can be used to determine the affinity of **Fentonium bromide** for different muscarinic receptor subtypes (M1, M2, M3, etc.).

- Preparation of Membranes: Cell membranes expressing the desired human muscarinic receptor subtype are prepared.
- Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.
- Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Fentonium bromide.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.



• Data Analysis: The concentration of **Fentonium bromide** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Antagonism





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Caption: Fentonium bromide blocks acetylcholine binding to muscarinic receptors.

Nicotinic Receptor Antagonism

Fentonium bromide has also been identified as an allosteric blocker of $\alpha 12\beta\gamma\epsilon$ nicotinic receptors. This action may contribute to its overall pharmacological effects, particularly at the neuromuscular junction.

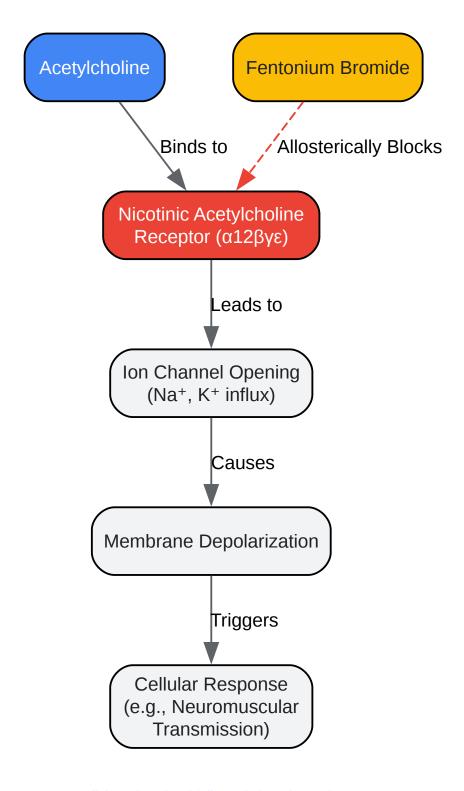
Experimental Protocol: Nicotinic Receptor Functional Assay

The antagonist activity of **Fentonium bromide** at nicotinic receptors can be assessed using a functional assay, such as measuring agonist-induced ion flux.

- Cell Culture: Cells expressing the desired nicotinic receptor subtype are cultured.
- Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay: The cells are pre-incubated with varying concentrations of Fentonium bromide before being stimulated with a nicotinic agonist (e.g., nicotine or acetylcholine).
- Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
- Data Analysis: The concentration of Fentonium bromide that inhibits 50% of the agonist-induced response (IC50) is determined.

Logical Relationship: Nicotinic Receptor Antagonism





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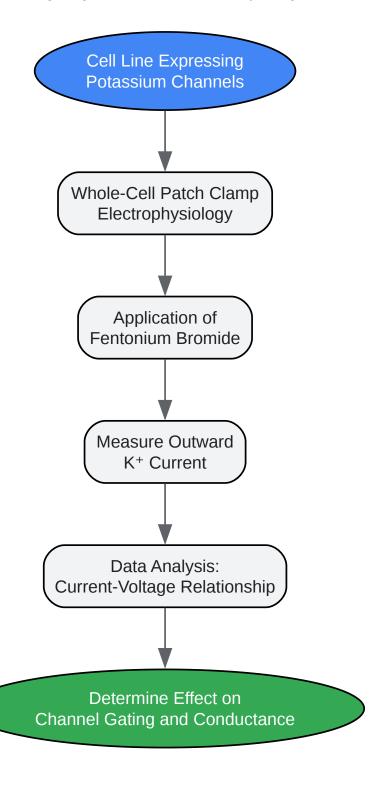
Caption: Fentonium bromide's allosteric blockade of nicotinic receptors.

Potassium Channel Opening



Fentonium bromide has been reported to be a potassium (K⁺)-channel opener. This mechanism would lead to hyperpolarization of the cell membrane, making it less excitable and contributing to its muscle relaxant effects. The specific subtypes of potassium channels affected by **Fentonium bromide** require further elucidation.

Experimental Workflow: Investigating Potassium Channel Opening





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Caption: Workflow for studying **Fentonium bromide**'s effect on K+ channels.

Preclinical and Clinical Studies Preclinical Data

In animal models, **Fentonium bromide** has demonstrated significant anti-ulcerogenic and antisecretory effects.

Study Type	Animal Model	Dose	Route	Effect	Reference
Gastric Secretion	Rat	1 mg/kg	IV	Inhibition of gastric acid secretion	
Stress Ulcers	Rat	1 mg/kg	IP	Prevention of stress- induced ulcers	-

Clinical Data

Clinical trials have primarily focused on the efficacy of **Fentonium bromide** in the treatment of peptic ulcers and overactive bladder.

A multicenter, double-blind, randomized clinical trial investigated the efficacy of **Fentonium bromide** in the treatment of duodenal ulcers. The study compared **Fentonium bromide** (4 tablets daily) to a placebo over a 4-week period in 105 patients (53 treated with **Fentonium bromide** and 52 with placebo). The results showed a statistically significant improvement in both subjective and objective measures for the **Fentonium bromide** group compared to the placebo group.

Another double-blind trial evaluated the use of **Fentonium bromide** in treating incontinent unstable bladder.



While specific quantitative data from these early trials are not readily available in modern databases, the published findings supported its clinical use for these indications.

Conclusion

Fentonium bromide is a well-established anticholinergic agent with a history of use in the management of peptic ulcers and bladder instability. Its multifaceted mechanism of action, involving antagonism of both muscarinic and nicotinic acetylcholine receptors, as well as potential potassium channel opening activity, provides a basis for its therapeutic effects. This technical guide summarizes the key historical, chemical, and pharmacological information on **Fentonium bromide**, offering a valuable resource for further research and development in the field of cholinergic pharmacology.

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References

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